molecular formula C9H12ClNO2S B1469807 (4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride CAS No. 1423040-73-6

(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

Cat. No.: B1469807
CAS No.: 1423040-73-6
M. Wt: 233.72 g/mol
InChI Key: GKPLTSUHDQQPNM-QRPNPIFTSA-N
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Description

(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a benzothiopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiopyran ring system and the introduction of the amino group at the 4-position. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and reductions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or benzothiopyran ring positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(aminomethyl)-2-pyrrolidinone hydrochloride
  • (3R,4S)-3-fluoro-4-aminotetrahydro-2H-pyran hydrochloride

Uniqueness

(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLTSUHDQQPNM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)C2=CC=CC=C2[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423040-73-6
Record name 2H-1-Benzothiopyran-4-amine, 3,4-dihydro-, 1,1-dioxide, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423040-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Reactant of Route 2
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Reactant of Route 3
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Reactant of Route 4
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Reactant of Route 5
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

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